molecular formula C17H11BrN2O4S B2856725 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate CAS No. 877635-83-1

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate

Katalognummer: B2856725
CAS-Nummer: 877635-83-1
Molekulargewicht: 419.25
InChI-Schlüssel: RIQDYIKLDABTHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a bromobenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the pyrimidine moiety and the bromobenzoate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Apelin Receptor Antagonism

One of the primary applications of ML221 is as an apelin receptor antagonist . Research indicates that it effectively inhibits the apelin receptor (APJ), which is implicated in various physiological processes such as cardiovascular regulation and glucose metabolism. The compound has shown an IC50 value of approximately 0.70 μM in cAMP assays, demonstrating its potency in blocking the receptor's activity .

Antimicrobial Activity

ML221 has been evaluated for its antimicrobial properties. Studies have indicated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several strains was determined, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for anticancer research. Preliminary studies suggest that ML221 may inhibit tumor growth by interfering with the apelin signaling pathway, which is often upregulated in cancers .

Case Studies

StudyFindings
Maloney et al. (2024)Identified ML221 as a selective antagonist of the apelin receptor with no observed toxicity at high concentrations .
PubMed Study (2003)Demonstrated significant antibacterial effects against multiple strains, indicating potential for further development in antibiotic therapies .
ResearchGate Publication (2022)Explored the compound's interaction with cancer cell lines, suggesting a role in inhibiting cell proliferation .

Wirkmechanismus

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate involves its interaction with molecular targets and pathways within biological systems. The pyrimidine moiety may interact with nucleic acids or proteins, while the bromobenzoate group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate
  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-bromobenzoate

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzoate group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-bromobenzoate, also known as ML221, is a compound that has garnered interest in medicinal chemistry due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ML221 is C17H11N3O6SC_{17}H_{11}N_{3}O_{6}S with a molecular weight of approximately 385.35 g/mol. The compound features a pyrimidine ring and a pyran structure, which contribute to its biological activity.

Apelin Receptor Antagonism

ML221 has been identified as a functional antagonist of the apelin receptor (APJ). In vitro studies have demonstrated that it exhibits significant inhibitory activity with IC50 values of 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays. Notably, it shows over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating its potential for targeted therapeutic applications without cross-reactivity .

Toxicity Profile

Toxicological assessments reveal that ML221 displays no toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for further development in clinical settings .

The mechanism by which ML221 exerts its effects involves blocking the apelin receptor, which plays a critical role in various physiological processes including cardiovascular regulation and metabolic functions. By inhibiting this receptor, ML221 can potentially modulate conditions associated with dysregulation of the apelin signaling pathway.

Case Studies and Experimental Results

Research has shown that ML221 not only inhibits apelin receptor activity but also has implications in various disease models. For instance:

  • Cholangiocarcinoma Growth : A study indicated that inhibition of the apelin/APJ axis using ML221 resulted in decreased growth of cholangiocarcinoma cells, suggesting its utility in cancer therapy .
  • Inflammatory Diseases : The compound has been explored for its anti-inflammatory properties, demonstrating efficacy in models of inflammatory diseases by modulating immune responses through apelin signaling pathways .

Data Tables

Parameter Value
Molecular FormulaC17H11N3O6S
Molecular Weight385.35 g/mol
Apelin Receptor IC50 (cAMP)0.70 μM
Apelin Receptor IC50 (β-arrestin)1.75 μM
Selectivity over AT1 Receptor>37-fold
Toxicity (Human Hepatocytes)No toxicity >50 μM

Eigenschaften

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQDYIKLDABTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.